MAPKK2 (1-16) (human, mouse, rat)

Anthrax Lethal Factor Protease Substrate Specificity MAPK Signaling

Validating MEK2 isoform-specific antibodies is complicated by 81% sequence identity with MEK1, causing cross-reactivity. MAPKK2 (1-16) is the definitive blocking peptide for confirming N-terminal specificity. • Gold-standard blocking antigen for IHC, WB, and ELISA anti-MEK2 antibody validation. • Defined anthrax lethal factor (LF) substrate with precise Pro10-Arg11 cleavage site for inhibitor screening and kinetic assays. • Interspecies conserved (human/mouse/rat) for translational research. Purity ≥98% (HPLC); shipped ambient.

Molecular Formula C81H144N24O19S
Molecular Weight 1790.2 g/mol
CAS No. 496957-39-2
Cat. No. B1495366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAPKK2 (1-16) (human, mouse, rat)
CAS496957-39-2
Molecular FormulaC81H144N24O19S
Molecular Weight1790.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N
InChIInChI=1S/C81H144N24O19S/c1-15-45(10)62(74(118)99-56(40-60(84)107)78(122)105-35-22-28-59(105)79(123)124)101-75(119)63(48(13)106)102-70(114)54(38-42(4)5)96-65(109)47(12)92-71(115)57-26-20-34-104(57)77(121)55(39-43(6)7)98-73(117)61(44(8)9)100-72(116)58-27-21-33-103(58)76(120)52(23-16-17-30-82)95-68(112)51(25-19-32-90-81(87)88)94-67(111)50(24-18-31-89-80(85)86)93-64(108)46(11)91-69(113)53(37-41(2)3)97-66(110)49(83)29-36-125-14/h41-59,61-63,106H,15-40,82-83H2,1-14H3,(H2,84,107)(H,91,113)(H,92,115)(H,93,108)(H,94,111)(H,95,112)(H,96,109)(H,97,110)(H,98,117)(H,99,118)(H,100,116)(H,101,119)(H,102,114)(H,123,124)(H4,85,86,89)(H4,87,88,90)/t45-,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,61-,62-,63-/m0/s1
InChIKeyRWKXCGNCPWHOBT-PYEFZQCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAPKK2 (1-16): Baseline and Conservation


MAPKK2 (1-16) (human, mouse, rat), corresponding to CAS 496957-39-2, is a synthetic 16-amino acid N-terminal peptide fragment derived from Mitogen-Activated Protein Kinase Kinase 2 (MAPKK2, also known as MEK2). With a molecular formula of C81H144N24O19S and a molecular weight of approximately 1790.2 g/mol, this peptide is characterized by its high sequence conservation across human, mouse, and rat species [1]. This interspecies sequence identity strongly suggests a conserved functional role in the MAPK signaling cascade, particularly in N-terminal regulatory mechanisms and protein-protein interactions .

Species-conserved N-terminal sequence probe
MAPK pathway regulatory domain studies
Protein–protein interaction and signaling context

Why MAPKK2 (1-16) Cannot Be Substituted


Generic substitution of MAPKK2 (1-16) with other MAPK pathway peptides is scientifically unsound due to its highly specific role as a substrate and structural probe. While MEK1 and MEK2 share 81% amino acid sequence identity and similar kinase functions, their N-termini exhibit distinct cleavage specificities, most notably by Anthrax Lethal Factor (LF), which cleaves a Pro8-Ile9 bond in MEK1 but a Pro10-Arg11 bond in MEK2 [1]. Furthermore, the N-terminal region is a critical determinant for differential inhibitor sensitivity; for example, the MEK inhibitor PD98059 exhibits an IC50 of 4 μM for MEK1 but 50 μM for MEK2, a 12.5-fold difference attributed to distinct binding interactions with the inactive kinase conformation [2]. These data demonstrate that even closely related paralogs cannot be interchanged, and the specific peptide sequence is mandatory for generating biologically relevant and reproducible data.

Risk MAPKK1 N-terminal peptides have different cleavage sites, which may lead to false-negative LF assay results.
Risk Pan-MEK inhibitor sensitivity profiles differ substantially; substitution may shift isoform interpretation.
Risk Generic MAPK pathway peptides may not reflect specific N-terminal regulatory interactions.

MAPKK2 (1-16): Quantitative Differentiation Evidence


MAPKK2-Specific Protease Cleavage Site

MAPKK2 (1-16) possesses a distinct protease cleavage site that differentiates it from the analogous N-terminal peptide of MAPKK1 (MEK1). Anthrax Lethal Factor (LF) cleaves the N-terminus of both MAPKK1 and MAPKK2, but at different peptide bonds. This difference makes MAPKK2 (1-16) the essential substrate for studying LF protease activity and for developing LF-specific detection assays [1].

Cleavage Site
Head-to-head
MAPKK2: Pro10–Arg11
MAPKK1: Pro8–Ile9
Enables LF protease substrate differentiation
LF assay substrate specificity context
Anthrax Lethal Factor Protease Substrate Specificity MAPK Signaling

Differential MEK Inhibitor Sensitivity

The N-terminal region of MAPKK2, represented by the (1-16) peptide, is part of the regulatory domain that dictates differential sensitivity to MEK inhibitors. The classic inhibitor PD98059 demonstrates a stark 12.5-fold difference in IC50 values between the two isoforms, highlighting that the protein context of the MAPKK2 sequence confers unique pharmacological properties not observed with MAPKK1 [1]. This underscores the need for MAPKK2-specific tools and assays.

Inhibitor Sensitivity
Class-level
PD98059 IC50 MAPKK2 50 μM vs MAPKK1 4 μM
12.5-fold difference
Isoform-specific inhibitor sensitivity context
Kinase inhibitor selectivity interpretation
MEK Inhibitor Selectivity PD98059 Kinase Assay

Structurally-Defined LF Substrate

The MAPKK2 (1-16) peptide is a structurally validated substrate for Anthrax Lethal Factor (LF). A high-resolution crystal structure (PDB ID: 1JKY) exists of wild-type LF complexed with this exact 16-mer peptide, defining the precise molecular interactions at the enzyme's active site [1]. This provides an unparalleled, atomically detailed reference for structure-based drug design (SBDD) and for developing highly specific LF protease assays [2].

Structural Validation
Reported
Co-crystal structure LF–MAPKK2(1–16) (PDB: 1JKY)
Supports structure-based LF assay development
De-risks peptide procurement for SBDD
Crystal Structure LF Protease Assay Drug Discovery

MAPKK2 (1-16) Key Applications


Isoform-Specific Anti-MEK2 Antibody Validation

This peptide is the gold-standard blocking antigen for confirming the specificity of antibodies raised against the N-terminus of MEK2. Given the high homology with MEK1, pre-incubation with MAPKK2 (1-16) is essential to demonstrate that an antibody does not cross-react with the MEK1 N-terminus. This is a critical step in validating antibodies for immunohistochemistry (IHC), western blotting, and ELISA applications where isoform-specific detection is required .

Anthrax LF Protease Assays & Inhibitor Screening

The MAPKK2 (1-16) peptide serves as a physiologically relevant and structurally validated substrate for LF. It is the cornerstone for developing biochemical assays, including FRET-based or electrochemiluminescence (ECL) platforms, to screen for small molecule inhibitors of LF protease activity. The defined cleavage site (Pro10-Arg11) enables precise quantification of enzyme kinetics and inhibitor potency [1].

Structure-Based Drug Design for LF-MAPKK2

Researchers engaged in structure-based drug design (SBDD) utilize this peptide to study the molecular basis of LF substrate recognition. The co-crystal structure (PDB: 1JKY) provides a detailed map of the binding interface. The peptide can be used in co-crystallization trials with LF mutants or in surface plasmon resonance (SPR) studies to validate the binding mode of computationally designed inhibitors before advancing to more complex cellular assays [2].

Application
Selection Property
Validation Focus
Isoform-Specific Anti-MEK2 Antibody Validation
Isoform-specific N-terminal epitope
Anti-MEK2 cross-reactivity screening
Anthrax LF Protease Assays & Inhibitor Screening
Defined Pro10–Arg11 cleavage site
Enzyme kinetics and inhibitor potency quantification
Structure-Based Drug Design for LF
Co-crystal structure availability
Binding mode validation for LF inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAPKK2 (1-16) (human, mouse, rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.